4,5,6,7-Tetrahydro-1h-indazol-3-ol

Tautomerism Computational Chemistry Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-indazol-3-ol (CAS 4344-73-4) is a conformationally constrained tetrahydroindazole scaffold whose saturated cyclohexane ring introduces chair/sofa conformations that optimize hydrogen-bonding geometry—an advantage absent in planar aromatic indazoles. The 3-hydroxy/oxo tautomeric equilibrium is energetically modulated by the saturated ring, stabilizing specific tautomers by ~2.5 kcal mol⁻¹ for precise target engagement. With a low baseline logP (0.3) and MW of 138.17, it allows modular lipophilicity increases without exceeding drug-likeness thresholds. Ideal for fragment-based design, DHODH inhibitors, kinase modulators, and sigma-2 receptor ligand development. ≥95% purity; inquire for bulk orders.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 4344-73-4
Cat. No. B1331431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1h-indazol-3-ol
CAS4344-73-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NN2
InChIInChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)
InChIKeyUFNPJQRQWKZJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,5,6,7-Tetrahydro-1H-indazol-3-ol (CAS 4344-73-4) — A Saturated Indazole Scaffold with Distinct Tautomeric and Physicochemical Properties


4,5,6,7-Tetrahydro-1H-indazol-3-ol (CAS 4344-73-4), also designated as 1,2,4,5,6,7-hexahydroindazol-3-one, is a partially saturated bicyclic heterocycle belonging to the tetrahydroindazole class [1]. Unlike its fully aromatic indazole counterparts, this compound features a saturated cyclohexane ring fused to a pyrazole core, which imparts distinct conformational flexibility, hydrogen-bonding capabilities, and metabolic stability profiles [2]. The hydroxyl/keto group at the 3-position enables a dynamic tautomeric equilibrium that is critical for its biological recognition and synthetic utility, positioning it as a versatile building block in medicinal chemistry and a structurally unique scaffold for kinase and receptor ligand design [3][4].

Why 4,5,6,7-Tetrahydro-1H-indazol-3-ol Cannot Be Replaced by Aromatic Indazoles or Simple Pyrazoles in Key Applications


Substituting 4,5,6,7-tetrahydro-1H-indazol-3-ol with a generic aromatic indazole (e.g., 1H-indazole) or a simple pyrazole derivative compromises critical functional attributes. The saturated cyclohexane ring in this tetrahydroindazole introduces a chair or sofa conformation that alters the spatial orientation of the hydrogen-bonding network relative to the indazole plane, a feature absent in planar aromatic analogs [1]. This conformational constraint directly impacts target binding in kinase and receptor pockets. Furthermore, the tautomeric equilibrium between the 3-hydroxy and 3-oxo forms (indazole-ol ↔ indazolone) is energetically modulated by the saturated ring, with MO calculations showing that protonated amino substituents on tetrahydroindazole stabilize specific tautomers by 2.5 kcal mol⁻¹ compared to unsaturated systems [2]. Consequently, using a fully aromatic indazole or a monocyclic pyrazole as a direct replacement would alter hydrogen-bond donor/acceptor patterns, molecular shape, and metabolic soft spots, leading to divergent biological activity and pharmacokinetic profiles [3].

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-indazol-3-ol vs. Structural Analogs


Tautomeric Stabilization Energy: 2.5 kcal mol⁻¹ Enhancement in Tetrahydroindazole vs. Unsaturated Analogs

MO calculations comparing tetrahydroindazole to unsaturated indazole systems reveal that the saturated ring significantly alters tautomeric preferences. In (5-amino)-4,5,6,7-tetrahydroindazole, the protonated 5-amino substituent stabilizes the preferred tautomer by an additional 2.5 kcal mol⁻¹ relative to the stabilization observed in fully aromatic indazole analogs, a direct consequence of altered electronic distribution in the saturated ring system [1].

Tautomerism Computational Chemistry Medicinal Chemistry

Calculated LogP Advantage: Tetrahydroindazole Core Exhibits a 0.3 LogP vs. Higher Lipophilicity of Substituted Analogs

The calculated logP (octanol-water partition coefficient) for the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold is reported as 0.3 [1]. In contrast, substituted tetrahydroindazole derivatives bearing aromatic or alkyl groups display substantially higher logP values, such as 3.38 for a 1-phenyl-substituted analog [2] and 4.80 for a more elaborated derivative [3]. This lower intrinsic lipophilicity of the core scaffold provides a favorable starting point for optimizing drug-like properties, as it allows for modular increases in logP through substitution without exceeding the Lipinski rule-of-five threshold.

Lipophilicity Physicochemical Properties Drug-likeness

Class-Level Inference: Tetrahydroindazole DHODH Inhibitors Exhibit High Enzymatic Potency with Tunable Metabolic Stability

While direct comparative data for 4,5,6,7-tetrahydro-1H-indazol-3-ol itself is limited, extensive SAR studies on tetrahydroindazole-based DHODH inhibitors demonstrate that the saturated core provides a robust scaffold for achieving sub-micromolar enzymatic IC₅₀ values while permitting fine-tuning of metabolic stability [1]. In a representative optimization campaign, compound 51, a chiral tetrahydroindazole derivative, exhibited a favorable profile with high aqueous solubility and superior stability in human and mouse liver microsomes, outperforming earlier analogs with less optimal substitution [1]. This class-level performance underscores the value of the tetrahydroindazole core as a privileged scaffold for developing potent, metabolically resilient inhibitors.

DHODH Inhibition Metabolic Stability Cancer Therapeutics

Bioisosteric Advantage: Tetrahydroindazole Core Serves as a More Lipophilic and Metabolically Stable Phenol Bioisostere

The pyrazole ring within the tetrahydroindazole core is recognized as a more lipophilic and metabolically more stable bioisostere of phenol . This property is particularly valuable in drug design when a phenol moiety contributes to desired activity but introduces metabolic liabilities (e.g., glucuronidation) or undesirable physicochemical properties (e.g., high polarity). By replacing a phenol with a tetrahydroindazole-based heterocycle, medicinal chemists can retain hydrogen-bond donor capacity while improving membrane permeability and reducing phase II metabolism. This bioisosteric advantage is not shared by simple pyrazoles due to the additional conformational constraints and electronic effects imparted by the fused saturated ring in tetrahydroindazoles [1].

Bioisosterism Medicinal Chemistry Lead Optimization

Conformational Constraint in Sigma-2 Receptor Ligands: Tetrahydroindazole vs. Aromatic Indazole Scaffolds

A series of tetrahydroindazole derivatives evaluated as sigma-2 receptor ligands demonstrated that the saturated ring system provides a distinct conformational preference that influences receptor binding affinity and selectivity [1]. Hybrid structures incorporating a tetrahydroindazole-substituted benzamide and a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety exhibited moderate affinity and excellent selectivity for sigma-2 over sigma-1 receptors. In contrast, ligands built on fully aromatic indazole cores often show different selectivity profiles due to the planar geometry of the aromatic system. The optimal linker length of 3-5 carbon units between the tetrahydroindazole benzamide and the isoquinoline moiety is a direct consequence of the specific spatial orientation enforced by the saturated ring [1].

Sigma Receptor Conformational Analysis Ligand Design

Strategic Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazol-3-ol Based on Quantified Differentiation


Design of Metabolically Stable DHODH or Kinase Inhibitors Requiring a Conformationally Constrained Scaffold

Leverage the tetrahydroindazole core as a privileged scaffold for developing DHODH inhibitors or kinase modulators where metabolic stability and target selectivity are paramount. The saturated ring confers a conformational preference (sofa/chiral conformations) that can be exploited to achieve selective binding, as demonstrated in DHODH inhibitor optimization campaigns [1]. The lower baseline logP (0.3) allows for modular increases in lipophilicity through substitution without exceeding drug-likeness thresholds [2].

Bioisosteric Replacement of Phenol Moieties in Lead Optimization to Enhance Pharmacokinetic Properties

Replace metabolically labile phenol groups in lead compounds with the tetrahydroindazole core, which acts as a more lipophilic and metabolically stable bioisostere [1]. This substitution maintains hydrogen-bond donor capacity while improving membrane permeability and reducing susceptibility to glucuronidation, thereby enhancing oral bioavailability and reducing clearance. The 3-hydroxy/oxo tautomerism provides additional flexibility for fine-tuning target interactions [2].

Synthesis of Selective Sigma-2 Receptor Ligands for CNS or Oncology Research

Employ 4,5,6,7-tetrahydro-1H-indazol-3-ol as a building block for constructing sigma-2 receptor ligands with high selectivity over sigma-1. The conformational constraint of the saturated ring enables optimal spacing between the tetrahydroindazole benzamide and the linked secondary pharmacophore (e.g., 3-5 carbon linkers), as validated in SAR studies [1]. This approach is particularly relevant for developing imaging agents or therapeutics targeting sigma-2 in cancer and neurological disorders.

Early-Stage Fragment-Based Drug Discovery (FBDD) Leveraging Favorable Physicochemical Properties

Utilize 4,5,6,7-tetrahydro-1H-indazol-3-ol as a low-molecular-weight fragment (MW 138.17) with favorable physicochemical properties (calculated logP 0.3, TPSA ~48.65 Ų) [1][2]. Its balanced polarity and hydrogen-bonding capacity make it an ideal starting point for fragment growing or merging strategies, particularly for targets with hydrogen-bonding hot spots in hydrophobic pockets. The saturated ring offers multiple vectors for synthetic elaboration (N1, N2, C3, and the cyclohexane ring) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1h-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.